

# Technical Deep Dive: 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine

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## Compound of Interest

Compound Name: 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine  
CAS No.: 951914-31-1  
Cat. No.: B3174169

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A Strategic Scaffold for Medicinal Chemistry and Linker Design[1]

## Executive Summary

This technical guide provides a comprehensive analysis of **2-(4-Bromo-2-chlorophenoxy)ethan-1-amine**, a halogenated phenoxyalkylamine commonly utilized as a linker motif in proteolysis-targeting chimeras (PROTACs) and as a fragment in G-protein-coupled receptor (GPCR) ligand discovery.[1] This document details its computational representation, physicochemical profiling, and a high-fidelity synthetic route designed to minimize polymerization side reactions common in alkylamine synthesis.[1]

## Part 1: Computational Representation & Structural Logic

The precise digital representation of chemical structures is critical for cheminformatics pipelines.[1] Below are the standardized identifiers for the target molecule.

### 1.1 Core Identifiers

Identifier System	Value
Canonical SMILES	<chem>NCCOc1c(Cl)cc(Br)cc1</chem>
Isomeric SMILES	<chem>NCCOc1c(Cl)cc(Br)cc1</chem> (Achiral)
IUPAC Name	2-(4-Bromo-2-chlorophenoxy)ethan-1-amine
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrClNO
Molecular Weight	250.52 g/mol

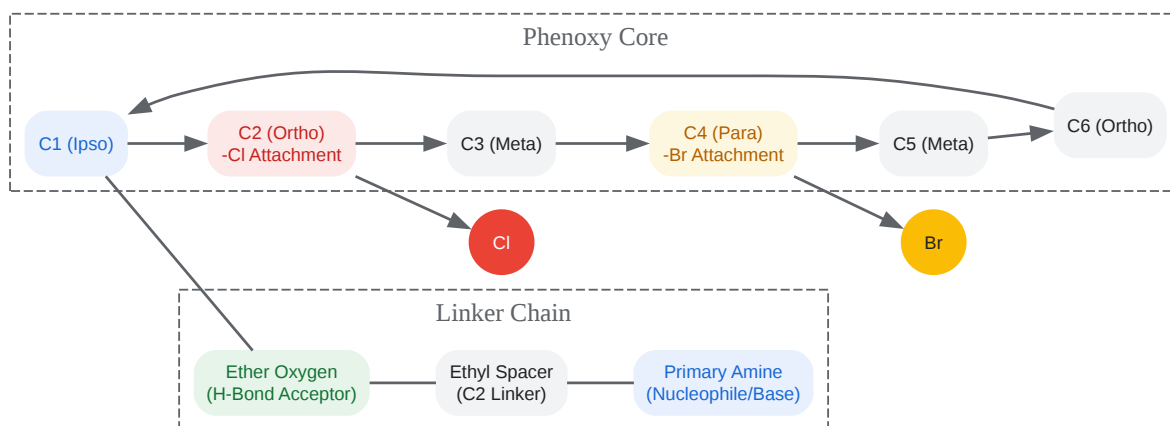
## 1.2 Structural Decoding

The SMILES string NCCOc1c(Cl)cc(Br)cc1 encodes the connectivity as follows:

- NCC: The ethylamine tail (Nitrogen-Carbon-Carbon).[1]
- O: The ether oxygen linkage.[1]
- c1c(Cl)cc(Br)cc1: The substituted benzene ring.[1]
  - The ether oxygen attaches to the first aromatic carbon (c1).[1]
  - c(Cl): A chlorine atom is attached to the ortho position (C2).[1]
  - cc(Br): Moving around the ring, a bromine atom is attached to the para position (C4).[1]

## 1.3 Structural Visualization

The following diagram illustrates the pharmacophore features and connectivity logic.



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Figure 1: Structural connectivity and pharmacophore analysis of **2-(4-Bromo-2-chlorophenoxy)ethan-1-amine**.<sup>[1]</sup>

## Part 2: Physicochemical Profiling<sup>[1]</sup>

Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems and its utility as a fragment.<sup>[1]</sup>

Property	Value (Predicted)	Relevance to Drug Design
LogP (Lipophilicity)	2.6 – 2.9	Moderate lipophilicity allows for membrane permeability; halogens increase lipophilicity compared to the non-halogenated analog.[1]
Topological Polar Surface Area (TPSA)	~35 Å <sup>2</sup>	Low TPSA suggests good blood-brain barrier (BBB) penetration potential if molecular weight remains low. [1]
pKa (Basic Amine)	~9.5 – 9.8	The primary amine will be protonated at physiological pH (7.4), enhancing solubility and electrostatic interactions.[1]
H-Bond Donors	2	Derived from the primary amine (-NH <sub>2</sub> ).[1]
H-Bond Acceptors	2	Derived from the ether oxygen and the amine nitrogen.[1]
Rotatable Bonds	3	High flexibility in the ethyl ether chain, ideal for linker applications.[1]

## Part 3: Synthetic Methodology (Gabriel Synthesis Route)

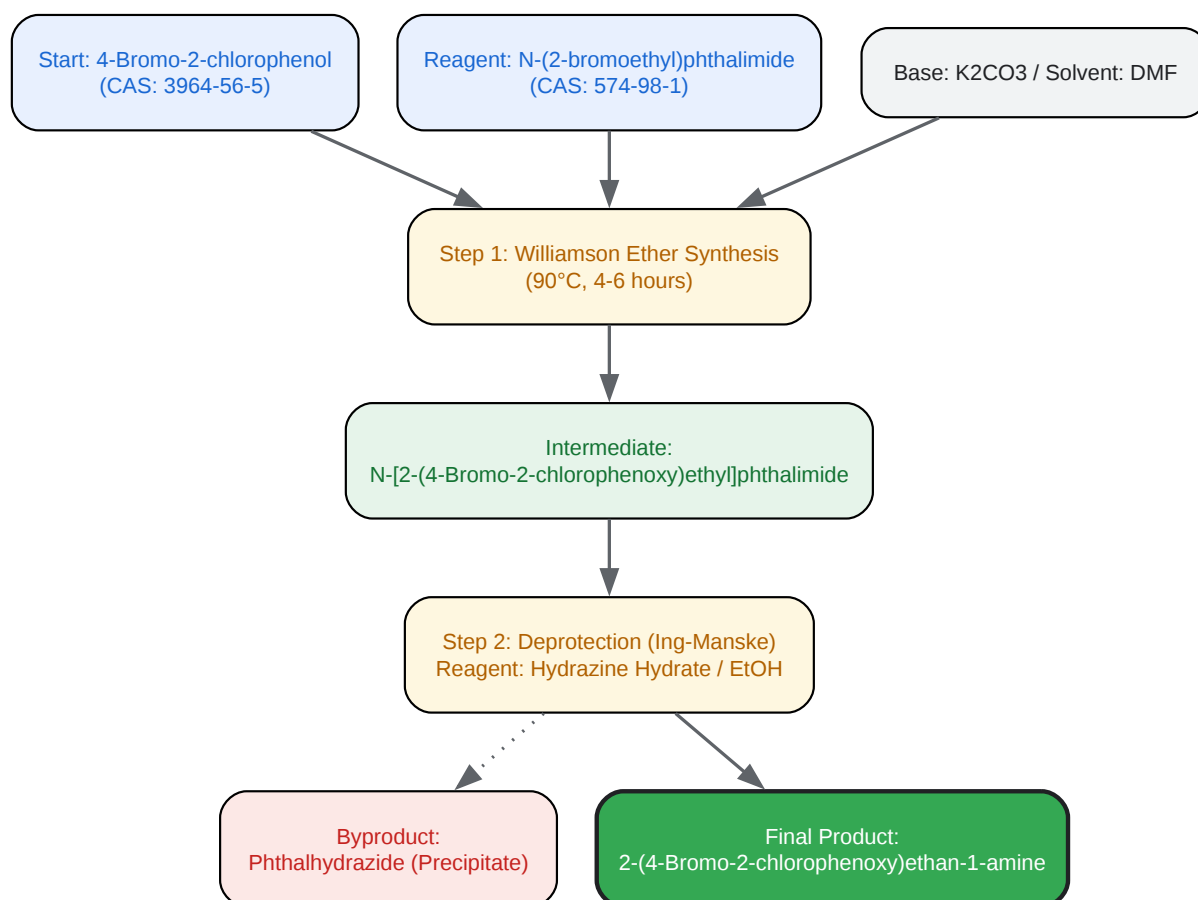
While direct alkylation of 4-bromo-2-chlorophenol with 2-bromoethylamine is theoretically possible, it is experimentally discouraged due to the high risk of poly-alkylation (formation of secondary and tertiary amines) and polymerization.[1]

Recommended Protocol: The Gabriel Synthesis (Ing-Manske modification) provides a self-validating, high-yield route that ensures the formation of a primary amine.

### 3.1 Reaction Scheme

The synthesis proceeds in two distinct steps:

- O-Alkylation: Nucleophilic attack of the phenoxide on N-(2-bromoethyl)phthalimide.[1]
- Deprotection: Hydrazinolysis of the phthalimide protecting group to release the primary amine.[1]



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Figure 2: Two-step Gabriel Synthesis workflow ensuring primary amine specificity.

## 3.2 Detailed Experimental Protocol

### Step 1: Synthesis of the Phthalimide Intermediate

- Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chlorophenol (10.0 mmol, 2.07 g) in anhydrous DMF (30 mL).
- Activation: Add Potassium Carbonate ( $K_2CO_3$ , 15.0 mmol, 2.07 g). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may darken slightly.
- Alkylation: Add N-(2-bromoethyl)phthalimide (11.0 mmol, 2.79 g).
- Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting phenol spot should disappear.[1]
- Workup: Pour the reaction mixture into ice-water (150 mL). The intermediate usually precipitates as a solid.[1] Filter, wash with water, and dry.[1] If an oil forms, extract with Ethyl Acetate, wash with brine, dry over  $Na_2SO_4$ , and concentrate.[1]

#### Step 2: Hydrazinolysis (Deprotection)

- Setup: Suspend the phthalimide intermediate from Step 1 in Ethanol (50 mL).
- Cleavage: Add Hydrazine Hydrate (30.0 mmol, ~1.5 mL of 64% solution).
- Reaction: Reflux the mixture for 2–3 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.[1]
- Workup:
  - Cool the mixture to room temperature.
  - Acidify with 1M HCl to pH ~2 (this solubilizes the amine product and ensures phthalhydrazide precipitation).[1]
  - Filter off the solid phthalhydrazide byproduct.[1]
  - Concentrate the filtrate to remove ethanol.[1]
  - Basify the aqueous residue with 1M NaOH to pH >10.[1]
  - Extract the free amine into Dichloromethane (DCM) (3 x 30 mL).

- Dry ( $\text{Na}_2\text{SO}_4$ ) and concentrate to yield the target amine as a pale oil or low-melting solid.

[1]

## Part 4: Quality Control & Validation

To ensure the integrity of the synthesized compound for use in biological assays, the following analytical signatures must be verified.

Technique	Expected Signature	Diagnostic Value
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 6.8–7.5 ppm: 3H, aromatic pattern (ABC or similar depending on coupling).[1] $\delta$ 4.0 ppm: 2H, triplet (-O-CH <sub>2</sub> -). $\delta$ 3.1 ppm: 2H, triplet (-CH <sub>2</sub> -NH <sub>2</sub> ).[1]	Confirms the ether linkage and the intact ethylamine chain.[1]
LC-MS (ESI+)	$[\text{M}+\text{H}]^+ = 250/252/254$	The mass spectrum must show the characteristic isotope pattern of Br (1:1) and Cl (3:1). [1] A cluster of peaks is expected due to $^{79}\text{Br}/^{81}\text{Br}$ and $^{35}\text{Cl}/^{37}\text{Cl}$ combinations.[1]
Appearance	Colorless to pale yellow oil or waxy solid.[1]	Dark color indicates oxidation of the amine or residual phenol.[1]

## References

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